molecular formula C6H5NO3S B13533529 2-oxo-3-(1,3-thiazol-2-yl)propanoic Acid CAS No. 933713-93-0

2-oxo-3-(1,3-thiazol-2-yl)propanoic Acid

Cat. No.: B13533529
CAS No.: 933713-93-0
M. Wt: 171.18 g/mol
InChI Key: YJIVKVSPMNNEPZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution . The resulting product is then purified by dissolving it in aqueous sodium hydroxide solution, filtering, and acidifying the filtrate with acetic acid to pH 6 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-oxo-3-(1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Scientific Research Applications

2-oxo-3-(1,3-thiazol-2-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

933713-93-0

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

2-oxo-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H5NO3S/c8-4(6(9)10)3-5-7-1-2-11-5/h1-2H,3H2,(H,9,10)

InChI Key

YJIVKVSPMNNEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(=O)C(=O)O

Origin of Product

United States

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